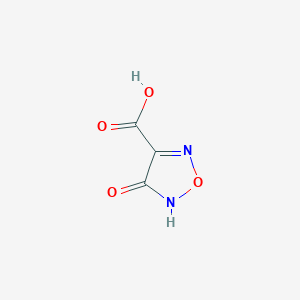

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-oxo-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWUZLLHSXPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NONC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66313-36-8 | |

| Record name | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid from Glyoxime

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry, starting from the accessible precursor, glyoxime. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is recognized as a valuable bioisostere for the carboxylic acid functional group, particularly in the design of ligands for ionotropic glutamate receptors (iGluRs)[1][2]. This document elucidates the mechanistic underpinnings of the synthesis, details step-by-step experimental protocols, and addresses critical safety and characterization considerations. The core of the synthesis involves a nitrative oxidative cyclization of glyoxime, followed by subsequent functional group transformations to yield the target molecule. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthetic route.

Introduction: Strategic Importance and Synthetic Rationale

The 1,2,5-Oxadiazole (Furazan) Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has garnered substantial attention in pharmaceutical and materials science. Its unique electronic properties, planarity, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Derivatives of furazan and its N-oxide counterpart, furoxan, exhibit a wide spectrum of biological activities[3][4].

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Key Bioisostere

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully investigated as a bioisoster of the carboxylic acid group.[1][2] This substitution can modulate a compound's acidity, metabolic stability, and receptor binding profile. Specifically, its application in developing agonists and antagonists for iGluRs highlights its potential to fine-tune pharmacological activity, making its synthesis a topic of considerable relevance.[1][2]

Synthetic Overview: A Two-Stage Approach

The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid from glyoxime is conceptually approached as a two-stage process. The initial stage involves the transformation of the acyclic glyoxime into the core heterocyclic ring system. This is achieved through a robust nitration followed by an oxidative cyclization. The second stage focuses on the hydrolysis of the resulting intermediate to install the required hydroxyl and carboxylic acid functionalities.

Mechanistic Foundation of the Synthesis

The conversion of glyoxime to the target furazan derivative is a fascinating cascade of classical organic reactions, each step governed by distinct chemical principles.

Nitration of Glyoxime: Formation of a Dinitro Intermediate

The synthesis commences with the nitration of glyoxime. This reaction proceeds via an electrophilic substitution mechanism. A potent nitrating agent, typically a mixture of nitric and sulfuric acids ("mixed acid"), is employed to generate the highly electrophilic nitronium ion (NO₂⁺)[5]. The nitronium ion attacks the glyoxime backbone. Theoretical studies suggest that the nitration involves the electrophilic substitution of nitronium ions and the subsequent abstraction of hydrogen ions by nitric acid molecules to form a 3,4-dinitroglyoxime intermediate.[6]

Oxidative Cyclization: Forging the Furazan Ring

The formation of the 1,2,5-oxadiazole ring from the dinitro-intermediate is an oxidative cyclization process. This intricate step can proceed through multiple potential pathways, often involving radical intermediates.[6] Theoretical investigations indicate that the mechanism involves dehydrogenation and subsequent intramolecular torsion to form the stable five-membered ring.[6] The process is highly exothermic and requires careful thermal management to prevent runaway reactions, a phenomenon observed in related nitration experiments.[7]

Experimental Protocols and Methodologies

This section provides detailed, actionable protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Glyoxime (C₂H₄N₂O₂) | Reagent | Standard Supplier | Can be synthesized from glyoxal. |

| Fuming Nitric Acid (HNO₃) | ACS Grade, 90% | Standard Supplier | Corrosive, Oxidizer. Handle with extreme care. |

| Sulfuric Acid (H₂SO₄) | ACS Grade, 98% | Standard Supplier | Corrosive. Handle with extreme care. |

| Diethyl Ether | Anhydrous | Standard Supplier | Flammable. |

| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | Corrosive. |

| Hydrochloric Acid (HCl) | ACS Grade, 37% | Standard Supplier | Corrosive. |

| Deionized Water | N/A | In-house | Used for quenching and washing. |

| Celite® | N/A | Standard Supplier | Filtration aid. |

Stage 1: Nitrative Cyclization of Glyoxime to 3,4-Dinitrofurazan

This protocol is synthesized from mechanistic studies and related procedures.[6][7] Extreme caution is advised due to the energetic nature of the reaction.

-

Preparation of Mixed Acid: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.

-

Nitronium Ion Generation: Slowly add 15 mL of fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C. Stir the resulting mixed acid for 15 minutes at 0-5 °C.

-

Glyoxime Addition: Dissolve 5.0 g of glyoxime in 30 mL of diethyl ether. Slowly add this solution dropwise to the stirred mixed acid. The rate of addition must be carefully controlled to keep the internal temperature between 5-10 °C. Vigorous gas evolution may be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at 5 °C for an additional 2 hours. The reaction mixture will typically appear as a yellow to orange slurry.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product, 3,4-dinitrofurazan, will precipitate as a pale yellow solid.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold deionized water until the washings are neutral (pH ~7), followed by a small amount of cold ethanol.

-

Drying: Dry the product under vacuum at a temperature not exceeding 40 °C. Do not use high temperatures as many nitro compounds are thermally sensitive.

Stage 2: Hydrolysis to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid

The conversion of 3,4-dinitrofurazan to the target compound involves a selective hydrolysis. One nitro group is displaced by a hydroxide, and the other is transformed into a carboxylic acid, a complex transformation that proceeds under basic conditions.

-

Basic Hydrolysis: Suspend the dried 3,4-dinitrofurazan (assuming ~4.0 g from the previous step) in 50 mL of a 2M aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material. The solution will likely darken during the reaction.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Recrystallize the solid from a minimal amount of hot water or an ethanol/water mixture to yield the purified 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

-

Drying: Dry the final product in a vacuum oven at 50 °C overnight.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results for C₃H₂N₂O₄ (MW: 130.06 g/mol )[8][9] |

| ¹H NMR (DMSO-d₆) | Broad singlets for the acidic protons (hydroxyl and carboxylic acid), typically >10 ppm. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carboxylic acid carbon (~160-170 ppm) and the two sp² carbons of the furazan ring. |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹), C=N and N-O stretches of the furazan ring. |

| Mass Spectrometry | [M-H]⁻ at m/z 129.0 or other appropriate molecular ions depending on the technique (ESI, CI). |

| Melting Point | Comparison with literature values. |

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual summary of the workflow and the underlying chemical transformation.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound from glyoxime.

Simplified Reaction Mechanism

Caption: Key mechanistic stages in the conversion of glyoxime to the final product.

Safety and Process Considerations

-

Thermal Hazards: The nitration of organic compounds is a highly exothermic process.[7] Strict adherence to temperature control is paramount to prevent uncontrolled decomposition, which can lead to detonation. The reaction should be performed behind a blast shield, and a cooling bath with sufficient capacity must be readily available.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. All additions should be performed slowly and behind a safety shield. Appropriate acid-spill kits should be on hand.

-

Energetic Intermediates: Polynitro compounds, such as the 3,4-dinitrofurazan intermediate, are potentially energetic and should be handled with care. Avoid friction, shock, and excessive heat during isolation and drying.

Conclusion

The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid from glyoxime is a challenging yet feasible process that provides access to a valuable building block for medicinal chemistry. The pathway relies on a powerful nitrative cyclization reaction to construct the core furazan heterocycle. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this important carboxylic acid bioisostere for application in drug discovery and development programs.

References

- Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cycliz

- 4-Hydroxy-furazan-3-carboxylic acid. Santa Cruz Biotechnology.

- 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues.

- Glyoxime and Nitroglyoxime. YouTube.

- 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem.

- Recent progress in synthesis and applic

- 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function.

- Nitr

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scbt.com [scbt.com]

- 9. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-hydroxyfurazan-3-carboxylic acid, is a unique heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, which combines a carboxylic acid with a highly functionalized oxadiazole (furazan) ring, imparts a fascinating set of chemical properties. The most notable of these is the ability of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety to act as a non-classical bioisostere of a carboxylic acid group.[2] This characteristic makes it an invaluable tool for drug designers seeking to modulate the physicochemical properties, potency, and selectivity of bioactive molecules. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundation of this molecule's utility lies in its unique electronic and structural characteristics. The presence of the electron-withdrawing 1,2,5-oxadiazole ring profoundly influences the acidity of the C4-hydroxyl group, which is the cornerstone of its function as a carboxylic acid mimic.

Key Identifiers and Computed Properties

A summary of the essential identifiers and computed physical properties for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is provided below.

| Property | Value | Source |

| IUPAC Name | 4-oxo-1,2,5-oxadiazole-3-carboxylic acid | [3] |

| Synonyms | 4-Hydroxy-furazan-3-carboxylic acid | [1] |

| CAS Number | 66313-36-8 | [3] |

| Molecular Formula | C₃H₂N₂O₄ | [3] |

| Molecular Weight | 130.06 g/mol | [3] |

| InChIKey | IBRWUZLLHSXPKL-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)C1=NON=C1O | [3] |

Acidity and Tautomerism: The Key to Bioisosterism

A critical feature of this molecule is the acidic nature of the proton on the C4-hydroxyl group. This acidity arises from the strong inductive electron-withdrawing effect of the oxadiazole ring, which stabilizes the resulting conjugate base. This effect is so pronounced that the hydroxyl group's acidity is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

This acidity is intrinsically linked to the compound's existence in a tautomeric equilibrium. The "hydroxy" form is in equilibrium with its "oxo" tautomer, 4,5-dihydro-4-oxo-1,2,5-oxadiazole-3-carboxylic acid. The official IUPAC name reflects this oxo form, highlighting its stability and the delocalization of charge within the system.[3] This equilibrium is crucial for its biological function, as it dictates the molecule's protonation state and hydrogen bonding capabilities at physiological pH.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

Representative Synthesis Workflow

The following protocol is a plausible, generalized pathway for obtaining 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, starting from a suitable precursor like malononitrile. The causality behind this pathway involves the creation of a dioxime, which can then be oxidatively cyclized to form the stable furazan ring. Subsequent hydrolysis yields the target molecule.

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol must be considered a self-validating system. Each step's success can be monitored by standard analytical techniques (TLC, LC-MS) to confirm the conversion before proceeding, ensuring the integrity of the workflow.

-

Step 1: Synthesis of Dicyanoglyoxime.

-

Rationale: This step creates the dioxime precursor necessary for ring formation. The use of a nitrite source under acidic conditions generates the nitrosating agent in situ.

-

Procedure: Malononitrile is dissolved in aqueous acetic acid and cooled in an ice bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours until TLC analysis indicates the consumption of the starting material. The resulting precipitate is filtered, washed with cold water, and dried to yield dicyanoglyoxime.

-

-

Step 2: Oxidative Cyclization to 3,4-Dicyanofurazan.

-

Rationale: Oxidative cyclization of the dioxime closes the heterocyclic ring. This is a key step in forming the stable 1,2,5-oxadiazole core.

-

Procedure: Dicyanoglyoxime is suspended in an inert solvent like dichloromethane. An oxidizing agent (e.g., dinitrogen tetroxide or an alternative like lead tetraacetate) is carefully introduced at low temperature. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction is quenched, and the organic phase is washed, dried, and concentrated to yield 3,4-dicyanofurazan.

-

-

Step 3: Hydrolysis to Final Product.

-

Rationale: Harsh acid hydrolysis is required to convert both nitrile groups into a carboxylic acid and a hydroxyl group (via a likely amide intermediate that is subsequently hydrolyzed and potentially decarboxylated if a dicarboxylic acid is formed).

-

Procedure: 3,4-Dicyanofurazan is heated at reflux in concentrated hydrochloric acid. The reaction progress is monitored by HPLC. After several hours, the solution is cooled, and the product may precipitate or be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization.

-

Application in Medicinal Chemistry: A Carboxylic Acid Bioisostere

The primary application of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in drug discovery is rooted in the concept of bioisosterism , where a functional group in a lead compound is replaced by another with similar physicochemical properties to improve the molecule's overall profile. The 4-hydroxy-1,2,5-oxadiazol-3-yl group is a highly effective bioisostere for the carboxylic acid moiety.

Causality of Bioisosteric Equivalence

The effectiveness of this moiety as a carboxylate mimic stems from several factors:

-

Acidity: As discussed, its pKa is in a range similar to many carboxylic acids, allowing it to form critical ionic bonds with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptors.[2][4]

-

Planarity: The flat, aromatic nature of the oxadiazole ring can occupy a similar spatial footprint to the planar carboxylate group.

-

Hydrogen Bonding: It can act as both a hydrogen bond donor (from the -OH) and acceptor (from the ring nitrogens and oxygen).

-

Metabolic Stability & Pharmacokinetics: Replacing a carboxylic acid can block metabolic pathways (like glucuronidation) and improve membrane permeability, thereby enhancing a drug candidate's pharmacokinetic profile.

A notable application is in the design of ligands for ionotropic glutamate receptors (iGluRs). Researchers have successfully replaced the distal carboxylic acid group in glutamate analogues with the 4-hydroxy-1,2,5-oxadiazol-3-yl group to create novel agonists and antagonists with modulated selectivity and potency at AMPA and NMDA receptors.[2][4]

Caption: Bioisosteric replacement of a carboxyl group.

Spectroscopic Characterization Profile

While specific spectral data requires empirical measurement, a characteristic profile can be predicted based on the molecule's structure. This serves as a guide for researchers in identifying and characterizing the compound.

| Technique | Expected Signature |

| ¹H NMR | A very broad singlet, significantly downfield (>10 ppm), corresponding to the two exchangeable acidic protons (carboxylic acid and enol). The exact chemical shift would be highly dependent on the solvent and concentration. |

| ¹³C NMR | Three signals in the aromatic/carbonyl region: one for the carboxylic acid carbonyl (~160-170 ppm) and two distinct signals for the sp² carbons of the oxadiazole ring, likely in the range of 140-160 ppm. |

| IR (Infrared) | A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid and the enolic hydroxyl. A strong C=O stretch around 1700-1730 cm⁻¹. Absorptions corresponding to C=N and N-O stretching from the heterocyclic ring in the 1400-1600 cm⁻¹ region. |

Conclusion

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is more than just a simple heterocycle; it is a sophisticated chemical tool. Its defining feature—the acidic nature of its 4-hydroxy group—makes it a powerful bioisostere for the carboxylic acid functional group, a property that has been skillfully exploited in modern drug discovery to enhance molecular properties and biological activity. Understanding its tautomerism, reactivity, and synthetic rationale allows researchers to strategically incorporate this valuable scaffold into new chemical entities, paving the way for the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Retrieved January 16, 2026, from [Link]

-

Madsen, U., et al. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110-8. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Retrieved January 16, 2026, from [Link]

- Google Patents. (2013). CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan.

-

Schotten, T., et al. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(5), 415-20. Retrieved January 16, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Bioisostere for Drug Discovery

CAS Number: 66313-36-8

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. A key tactic in this endeavor is the application of bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties, thereby modulating the molecule's activity, selectivity, and pharmacokinetic parameters. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid has emerged as a significant heterocyclic scaffold, primarily recognized for its role as a bioisostere of the carboxylic acid functional group.[1][2] Its unique electronic and structural characteristics offer a valuable tool for researchers and drug development professionals aiming to overcome challenges associated with traditional carboxylic acids in drug candidates, such as metabolic instability and poor cell permeability.

This technical guide provides a comprehensive overview of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, delving into its physicochemical properties, a detailed examination of its synthesis, and its application in the design of novel therapeutics, with a particular focus on its use in the development of ionotropic glutamate receptor modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is essential for its effective application in drug design. These properties influence its solubility, lipophilicity, and interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂O₄ | PubChem[3] |

| Molecular Weight | 130.06 g/mol | PubChem[3] |

| CAS Number | 66313-36-8 | BLDpharm[4] |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| pKa | (Value not explicitly available in search results, but expected to be acidic) | |

| LogP | (Value not explicitly available in search results) |

Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid can be approached through a multi-step sequence, often involving the formation of a protected precursor followed by deprotection. A plausible and referenced synthetic strategy involves the preparation of a benzyloxy-protected intermediate, which is then deprotected to yield the final product. This approach ensures the stability of the heterocyclic core during the synthetic manipulations.

Synthetic Pathway Overview

The synthesis commences with the esterification of (4-hydroxy-1,2,5-oxadiazol-3-yl)acetic acid, followed by protection of the hydroxyl group as a benzyl ether. Subsequent oxidative cleavage of the acetic acid side chain and final deprotection furnishes the target molecule.

Caption: Synthetic pathway for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

Detailed Experimental Protocol

The following protocol is a composite based on established synthetic transformations for related oxadiazole derivatives.[2]

Step 1: Synthesis of Ethyl (4-(benzyloxy)-1,2,5-oxadiazol-3-yl)acetate

-

Esterification: (4-hydroxy-1,2,5-oxadiazol-3-yl)acetic acid is dissolved in dry ethanol and saturated with hydrogen chloride gas at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude ethyl ester.

-

Protection: The crude ethyl ester is dissolved in acetone, and anhydrous potassium carbonate is added, followed by benzyl bromide. The mixture is heated to reflux and stirred for several hours. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The resulting residue is purified by column chromatography to afford ethyl (4-(benzyloxy)-1,2,5-oxadiazol-3-yl)acetate.

Step 2: Synthesis of 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic Acid

-

Hydrolysis: The purified ester from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The ethanol is removed in vacuo, and the aqueous solution is acidified with hydrochloric acid. The precipitated [4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetic acid is collected by filtration.

-

Oxidation: The resulting acetic acid derivative is dissolved in acetone and cooled in an ice bath. A solution of potassium permanganate in water is added portionwise, maintaining the temperature below 10 °C. The reaction is stirred until the oxidation is complete. The manganese dioxide is filtered off, and the filtrate is acidified and extracted with a suitable organic solvent. The organic layers are dried and concentrated to yield 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid.

Step 3: Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid

-

Deprotection: 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

Analytical Characterization

Expected Analytical Data:

-

¹H NMR: A spectrum would likely show a broad singlet for the acidic proton of the carboxylic acid and another for the hydroxyl group proton. The solvent used will significantly impact the chemical shifts of these exchangeable protons.

-

¹³C NMR: The spectrum should display signals corresponding to the two carbons of the oxadiazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electron-withdrawing nature of the heterocyclic system.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 130.06 g/mol .

Application in Drug Discovery: A Carboxylic Acid Bioisostere

The primary utility of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in drug discovery lies in its function as a bioisostere for the carboxylic acid group. This substitution can lead to improved pharmacological properties.

Rationale for Bioisosteric Replacement

Caption: Rationale for using 4-Hydroxy-1,2,5-oxadiazole as a carboxylic acid bioisostere.

Case Study: Ionotropic Glutamate Receptor Modulators

A significant application of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been demonstrated in the development of ligands for ionotropic glutamate receptors (iGluRs), which are crucial targets for neurological disorders.[1] In a key study, this heterocyclic system was used to replace the distal carboxylic acid group in glutamate and its homologues.[1][2]

The resulting compounds exhibited a range of activities at NMDA, AMPA, and kainate receptors, demonstrating that the 4-hydroxy-1,2,5-oxadiazol-3-yl group is a versatile bioisostere that can be incorporated into both agonists and antagonists.[1] For instance, an aspartate analogue incorporating this moiety showed good affinity exclusively at NMDA receptors.[1] Furthermore, glutamate analogues with this substitution displayed potent, albeit unselective, agonist activity at AMPA receptors.[1] These findings underscore the potential of this scaffold to fine-tune the pharmacological profile of drug candidates targeting iGluRs.

Conclusion

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a valuable building block for medicinal chemists and drug development professionals. Its role as a carboxylic acid bioisostere provides a strategic advantage in optimizing the properties of drug candidates. The synthetic pathways, though multi-stepped, are achievable through established chemical transformations. The successful application of this moiety in the challenging field of glutamate receptor modulation highlights its potential for broader use in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic implementation of bioisosteric replacements with scaffolds like 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid will undoubtedly play an increasingly important role.

References

-

Madsen, U., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]

-

CORE. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. [Link]

-

Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

-

PubChem. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. [Link]

-

Semantic Scholar. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

NIH National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 66313-36-8|4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, spectroscopic properties, synthesis, and its role as a carboxylic acid bioisostere, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Structure and Tautomerism

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, with the molecular formula C₃H₂N₂O₄, is a fascinating molecule that exhibits keto-enol tautomerism.[1] This phenomenon is crucial to understanding its chemical behavior and biological activity. The molecule exists in equilibrium between the hydroxy (enol) form and the oxo (keto) form, with the latter being designated by the IUPAC name 4-oxo-1,2,5-oxadiazole-3-carboxylic acid.[1]

The equilibrium between these two tautomers is influenced by factors such as the solvent and the solid-state packing. While the hydroxy form is commonly depicted, the oxo form may be prevalent under certain conditions.

Caption: Tautomeric equilibrium of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

While a definitive crystal structure for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is not publicly available, the crystal structure of the related compound, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, provides insight into the geometry of the 1,2,5-oxadiazole (furazan) ring system.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂O₄ | PubChem[1] |

| Molecular Weight | 130.06 g/mol | PubChem[1] |

| IUPAC Name | 4-oxo-1,2,5-oxadiazole-3-carboxylic acid | PubChem[1] |

| CAS Number | 66313-36-8 | PubChem[1] |

Synthesis Pathway

The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a multi-step process that typically involves the creation of a protected intermediate. A common strategy employs a benzyl protecting group for the hydroxyl functionality, which can be removed in the final step. The following workflow outlines a literature-derived pathway.

Sources

An In-depth Technical Guide to the Discovery and History of 1,2,5-Oxadiazole Derivatives

Introduction

The realm of heterocyclic chemistry is foundational to the advancement of pharmacology and materials science. Within this vast field, the 1,2,5-oxadiazole, commonly known as furazan, and its N-oxide counterpart, furoxan, represent a fascinating class of five-membered heterocycles. Characterized by a unique arrangement of two nitrogen atoms and one oxygen atom, these scaffolds have journeyed from a serendipitous discovery and a century-long structural debate to becoming a cornerstone in the development of novel therapeutics and high-performance energetic materials. Their story is one of evolving chemical understanding, from the initial synthesis of a derivative in the mid-19th century to the modern-day rational design of molecules with precisely tailored biological and physical properties.

This technical guide provides a comprehensive exploration of the discovery and history of 1,2,5-oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also in-depth technical insights into the key scientific breakthroughs, the evolution of synthetic methodologies, and the elucidation of their diverse applications. We will delve into the seminal moments of their discovery, trace the development of their synthesis from classical to contemporary methods, and examine their emergence as potent bioactive agents and energetic materials. This guide aims to be a definitive resource, grounding its claims in authoritative references and providing practical, field-proven insights into the chemistry and application of this remarkable class of compounds.

Part 1: The Genesis of a Heterocycle: Early Discoveries and Structural Elucidation

The story of the 1,2,5-oxadiazole ring system is a compelling example of how scientific understanding evolves, often from accidental findings and prolonged intellectual discourse. The initial discovery was not of the parent heterocycle but of a derivative, and its true nature remained a puzzle for many decades.

The Serendipitous Synthesis of the First Furoxan (1857)

The first documented synthesis of a compound containing the 1,2,5-oxadiazole N-oxide ring was an unintentional discovery by the renowned chemist August Kekulé in 1857. While investigating the reaction of mercury fulminate with bromine, he isolated a compound he named "dibromonitroacetonitrile". However, due to the limitations of analytical techniques at the time, the proposed structure was incorrect. This initial misidentification set the stage for a long and complex journey toward understanding the true structure of what would later be known as a furoxan.

The Long Road to the Correct Structure: Wieland's Proposal (1903)

The correct structure of the furoxan ring was first proposed in 1903 by Heinrich Wieland, who would later receive the Nobel Prize in Chemistry in 1927 for his work on bile acids. Wieland correctly identified the five-membered ring structure with an exocyclic N-oxide group. However, even with this proposal, the definitive confirmation of the furoxan structure had to await the advent of modern spectroscopic and crystallographic techniques in the 20th century.

The Elusive Parent: The First Synthesis of 1,2,5-Oxadiazole (Furazan) (1965)

While derivatives of its N-oxide had been known for over a century, the synthesis of the parent 1,2,5-oxadiazole, or furazan, was not achieved until 1965.[1][2] R. A. Olofson and J. S. Michelman successfully prepared the unsubstituted furazan by the dehydration of glyoxime.[1] This breakthrough was significant as it provided access to the fundamental building block of this class of compounds and opened the door to a more systematic exploration of their chemistry and properties. The method involved heating glyoxime with succinic anhydride, a dehydrating agent, at elevated temperatures.[1][3]

Foundational Synthetic Methodologies

The early syntheses of furazans and furoxans laid the groundwork for the diverse synthetic strategies that would follow. The preparation of the key precursor, glyoxime, and its subsequent dehydration are fundamental to this chemistry.

Glyoxime is typically synthesized through the condensation reaction of glyoxal with hydroxylamine. The reaction is generally carried out in an aqueous solution under controlled temperature conditions.

Experimental Protocol: Synthesis of Glyoxime

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water and neutralize it with a base such as sodium hydroxide or potassium hydroxide, typically at a low temperature (0-10 °C) to form free hydroxylamine in situ.

-

Reaction with Glyoxal: Slowly add an aqueous solution of glyoxal (typically 40%) to the chilled hydroxylamine solution while maintaining the temperature below 10 °C.

-

Precipitation and Isolation: Allow the reaction mixture to stand, often at room temperature or in a refrigerator, to facilitate the precipitation of glyoxime.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude glyoxime can be further purified by recrystallization from a suitable solvent like ether.

The cyclodehydration of α-dioximes is a cornerstone of furazan synthesis. Various dehydrating agents have been employed over the years, each with its own advantages and limitations.

-

Succinic Anhydride: As used in the first synthesis of unsubstituted furazan, heating the dioxime with succinic anhydride at high temperatures (around 150-170 °C) effectively removes water to form the furazan ring.[1][3]

-

Thionyl Chloride (SOCl₂): This reagent can also be used for the dehydration of dioximes.

-

1,1'-Carbonyldiimidazole (CDI): A milder alternative that allows for the formation of furazans at ambient temperature, which is particularly useful for sensitive substrates.[4]

Part 2: The Evolution of Synthetic Strategies

The synthetic chemistry of 1,2,5-oxadiazoles has matured significantly since its inception. From harsh, high-temperature reactions to more refined and efficient modern techniques, the evolution of these methods has been driven by the need for greater functional group tolerance, higher yields, and safer reaction conditions.

Classical Approaches to Furazan and Furoxan Synthesis

The traditional methods for constructing the 1,2,5-oxadiazole ring system have been instrumental in the initial exploration of this chemical space.

-

Cyclization of α-Dioximes: As previously discussed, the dehydration of α-dioximes remains a fundamental and widely used method for the synthesis of furazans.

-

Dimerization of Nitrile Oxides: Furoxans can be synthesized through the [3+2] cycloaddition dimerization of nitrile oxides. This method provides a direct route to the N-oxide derivatives.

Modern Synthetic Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the preparation of 1,2,5-oxadiazole derivatives.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of furazan derivatives. For instance, the synthesis of 3,4-diaminofurazan (DAF), a key precursor for energetic materials, can be achieved much more rapidly using this technique compared to conventional heating.[5]

-

Use of Novel Reagents and Catalysts: The exploration of new reagents, such as supported solid alkali and micellar catalysts, has led to improved yields and milder reaction conditions for the synthesis of DAF from diaminoglyoxime.[6]

3,4-Diaminofurazan (DAF) is a crucial building block for many high-energy materials. Its synthesis from diaminoglyoxime (DAG) is a key transformation.

-

Preparation of Diaminoglyoxime (DAG): DAG is prepared from the reaction of glyoxime and hydroxylamine hydrochloride in an alkaline aqueous solution at elevated temperatures (around 90 °C).[7]

-

Cyclodehydration to DAF:

Chronological Development of Synthetic Methods

The following diagram illustrates the evolution of synthetic methodologies for 1,2,5-oxadiazole derivatives, from the classical approaches to more modern and efficient techniques.

Caption: Evolution of Synthetic Methods for 1,2,5-Oxadiazoles.

Part 3: The Dawn of a Bioactive Scaffold: 1,2,5-Oxadiazoles in Medicinal Chemistry

For much of their history, 1,2,5-oxadiazoles were primarily of academic interest. However, a pivotal discovery in the late 20th century transformed them into a highly promising scaffold for drug discovery.

The Pivotal Discovery: Nitric Oxide (NO) Release from Furoxans (1990s)

In the early 1990s, it was discovered that furoxans could release nitric oxide (NO) under physiological conditions.[8] This was a landmark finding, as NO was by then recognized as a crucial signaling molecule in the cardiovascular, nervous, and immune systems. The ability of furoxans to act as NO donors opened up a vast new area of research into their therapeutic potential. The release of NO from furoxans is not spontaneous but is mediated by a reaction with thiols, such as cysteine and glutathione, which are abundant in biological systems.[9][10]

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The biological effects of NO released from furoxans are primarily mediated through the activation of the soluble guanylate cyclase (sGC) enzyme. This leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors. This signaling cascade is central to many of the observed pharmacological activities of furoxan derivatives, including vasodilation and inhibition of platelet aggregation.[9][11]

The following diagram illustrates the mechanism of action of furoxan-based NO donors.

Caption: The NO-sGC-cGMP Signaling Pathway.

Therapeutic Applications

The discovery of their NO-donating properties has led to the exploration of 1,2,5-oxadiazole derivatives in a wide range of therapeutic areas.

Given their ability to release NO, a potent vasodilator, furoxans were initially investigated for the treatment of cardiovascular conditions such as hypertension and angina.

More recently, 1,2,5-oxadiazole derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis through NO-mediated pathways, as well as the inhibition of key cancer-related enzymes such as topoisomerases and STAT3.

Quantitative Data Table: Anticancer Activity of Selected 1,2,5-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | A549 (Lung) | <0.14 | [12] |

| Compound 2 | C6 (Glioma) | 8.16 | [12] |

| Compound 3 | A549 (Lung) | 1.59 | [12] |

| Compound 4 | C6 (Glioma) | 13.04 | [12] |

| Compound 5 | HepG2 (Liver) | 1.2 | [13] |

| Compound 6 | SGC-7901 (Gastric) | 1.61 | [13] |

| Compound 7 | MCF-7 (Breast) | 0.34 | [13] |

The versatility of the 1,2,5-oxadiazole scaffold has led to its investigation in other therapeutic areas, including as antimicrobial and antitrypanosomal agents.[14]

Part 4: The Energetic Frontier: 1,2,5-Oxadiazoles as High-Energy Materials

In parallel to their development in medicinal chemistry, 1,2,5-oxadiazoles have garnered significant attention in the field of energetic materials. The inherent properties of the furazan ring make it an excellent building block for the design of high-performance explosives and propellants.[15]

The Rationale for High Energy

The high positive heat of formation of the furazan ring is a key contributor to its energetic nature.[16] This, combined with its high density and thermal stability, makes it a desirable component in energetic materials.[15][17]

Key Energetic Derivatives and Their Synthesis

The synthesis of energetic 1,2,5-oxadiazole derivatives often begins with 3,4-diaminofurazan (DAF), which can be further functionalized with explosophoric groups such as nitro (-NO₂) and nitramino (-NHNO₂).[18][19]

Performance and Properties

Many furazan-based energetic materials exhibit superior performance characteristics compared to traditional explosives like TNT and even RDX.[16][20][21][22]

Quantitative Data Table: Energetic Properties of Selected 1,2,5-Oxadiazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| Hydrazinium Salt 11 | 1.821 | 8,822 | 35.1 | [16][22] |

| Compound 2 | - | 7,722 | 26.3 | [20] |

| Compound 3 | - | 8,008 | 28.4 | [20] |

| NTOM | 1.66 | 7,909 | 24.80 | [21] |

| NTOF | 1.87 | 7,271 | - | [21] |

The Historical Development of Furazan-Based Energetics

The following timeline highlights key milestones in the development of 1,2,5-oxadiazole-based energetic materials.

Caption: Timeline of Furazan-Based Energetic Materials Development.

Conclusion

The journey of 1,2,5-oxadiazole derivatives from a misidentified chemical curiosity to a versatile platform for drug discovery and advanced materials is a testament to the progress of chemical science. The elucidation of their true structure, the development of diverse synthetic methodologies, and the groundbreaking discovery of their nitric oxide-donating properties have collectively unlocked their immense potential. Today, the furazan and furoxan scaffolds continue to inspire the design of new molecules with enhanced therapeutic efficacy and superior energetic performance. As our understanding of their structure-activity and structure-property relationships deepens, the future of 1,2,5-oxadiazole chemistry promises even more exciting innovations, with the potential to address significant challenges in medicine and materials science.

References

- Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials.

- Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan.

- Gasco, A. M., Fruttero, R., & Gasco, A. (2013). Furoxans (1, 2, 5 oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. ACS chemical neuroscience, 4(1), 109–121.

- Gordge, M. P., Hothersall, J. S., Neild, G. H., & Noronha-Dutra, A. A. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British journal of pharmacology, 148(4), 493–501.

- Wang, R., Zhao, F., Liu, Y., & Li, Y. (2012). Two new synthesis method of 3, 4-diaminofurazan.

- Fedorov, A. Y., & Petukhov, P. A. (2012). Mechanism of NO release from furoxans. Russian Chemical Reviews, 81(12), 1127.

- Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan.

-

Sheremetev, A. B., & Makhova, N. N. (2019). Energetic[6][7][18] oxadiazolo [2, 3-a] pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 24(18), 3349.

- Talawar, M. B., Sivabalan, R., Anniyappan, M., & Gore, G. M. (2004). Microwave mediated fast synthesis of diaminoglyoxime and 3, 4-diaminofurazan: key synthons for the synthesis of high energy density materials.

- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65.

- Li, Y., Wang, K., Li, H., & Zhang, J. (2021). Synthesis and Properties of Two 1, 2, 5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton.

- Zhang, J., Wu, J., Zhang, T., & Zhang, J. (2021). 5-Nitrotetrazol and 1, 2, 4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Molecules, 26(23), 7155.

- Stuart, K. L. (1975). Furazans. Heterocycles, 3(4), 287-310.

- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65.

- Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., & Kashaw, S. K. (2020). Synthesis of 1, 2, 4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845-866.

- Feelisch, M., & Noack, E. (1994). NO release from furoxan in physiological solution under the action of thiols. Naunyn-Schmiedeberg's archives of pharmacology, 350(2), 136-143.

- Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2013). Energetic materials based on poly furazan and furoxan structures.

- Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., ... & Zhang, S. (2020). A family of energetic materials based on 1, 2, 4-oxadiazole and 1, 2, 5-oxadiazole backbones with low insensitivity and good detonation performance. Frontiers in chemistry, 7, 942.

- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1, 2, 5-oxadiazole moiety: A review. Archiv der Pharmazie, 356(6), e2300041.

- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.

- Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., ... & Zhang, S. (2020). A family of energetic materials based on 1, 2, 4-oxadiazole and 1, 2, 5-oxadiazole backbones with low insensitivity and good detonation performance. Frontiers in chemistry, 7, 942.

- Medeiros, M. H., Di Mascio, P., & Augusto, O. (2001). Synthesis and evaluation of NO-release from symmetrically substituted furoxans. Redox Report, 6(4), 227-232.

- Unver, Y., Sunit, K., & Kucukislamoglu, M. (2021). The IC 50 values of synthesized novel oxadiazole compounds, CAPE, and CA on SKOV3, MCF7, and A549 cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-870.

-

Wikipedia. (n.d.). Furazan. Retrieved from [Link]

- Sharma, P., Majee, C., & Dudhe, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S26-S36.

- Finogenov, A. O., Kulikov, A. S., Epishina, M. A., & Makhova, N. N. (2013). The First Synthesis of Furoxan and 1, 3, 4‐Oxadiazole Ring Ensembles. European Journal of Organic Chemistry, 2013(2), 273-281.

- Sanna, V., Carta, A., & Collu, F. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3326.

- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2020). Synthesis of Some New 1, 3, 4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS omega, 5(41), 26866–26879.

- Kumar, A., & Bhatia, R. (2021). Synthetic Procedures and Pharmacological Activities of 1, 2, 4-Oxadiazoles-A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 183-193.

- Olofson, R. A., & Michelman, J. S. (1964). Furazans and Furazanium Salts. Journal of the American Chemical Society, 86(9), 1863-1865.

- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.

- Almi, M., Al-Ghamdi, A. M., & Al-Ghamdi, A. A. (2014). Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2. 5-Oxadiazole Derivatives. International Journal of ChemTech Research, 6(1), 1-11.

- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.

- Gasco, A., & Bovis, A. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. Il Farmaco; edizione scientifica, 32(11), 789–793.

- Neel, A. J., & Zhao, R. (2018). Mild Synthesis of Substituted 1, 2, 5-Oxadiazoles Using 1, 1′-Carbonyldiimidazole as a Dehydrating Agent. Organic letters, 20(7), 2024–2027.

- Mancini, R. S., Barden, C. J., & Weaver, D. F. (2021). Furazans in Medicinal Chemistry. Journal of medicinal chemistry, 64(5), 2359–2378.

-

Wikipedia. (n.d.). Furoxan. Retrieved from [Link]

- Olofson, R. A., & Michelman, J. S. (1965). Furazan*, 1, 2. The Journal of Organic Chemistry, 30(6), 1854–1859.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Furazan - Wikipedia [en.wikipedia.org]

- 4. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 9. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 17. Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization | MDPI [mdpi.com]

- 18. Three Methods of Synthesizing 3,4-Diaminofurazan | Semantic Scholar [semanticscholar.org]

- 19. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 20. Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Technical Guide

Introduction

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a unique heterocyclic compound, stands at the intersection of functionality and structural novelty. As a derivative of the 1,2,5-oxadiazole (furazan) ring system, it possesses a distinct electronic and structural arrangement that imparts valuable properties, particularly in the realm of medicinal chemistry where it can act as a bioisostere for carboxylic acids.[1] This guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering a foundational understanding for researchers and developers in the pharmaceutical and chemical sciences. The interpretation of its spectral data is crucial for its identification, purity assessment, and for understanding its chemical behavior.

This document will delve into the theoretical and practical aspects of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data pertinent to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide will leverage a combination of predictive analysis based on established spectroscopic principles and experimental data from its immediate precursor, 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid, to construct a comprehensive and scientifically grounded spectroscopic profile.

Molecular Structure

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. The structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is characterized by a five-membered 1,2,5-oxadiazole ring, substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position.

Caption: Molecular structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and 1,2,5-oxadiazole functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Predicted Intensity |

| 3600-3200 | O-H stretch (H-bonded) | Hydroxyl & Carboxylic Acid | Broad, Strong |

| 3100-3000 | C-H stretch (if any impurities) | Aromatic/Alkene | Weak |

| 1730-1700 | C=O stretch | Carboxylic Acid | Strong |

| 1650-1550 | C=N stretch | 1,2,5-Oxadiazole | Medium |

| 1450-1350 | O-H bend | Carboxylic Acid/Hydroxyl | Medium |

| 1300-1200 | C-O stretch | Carboxylic Acid/Hydroxyl | Strong |

| 1200-1000 | C-O-C stretch (ring) | 1,2,5-Oxadiazole | Medium |

| 950-850 | N-O stretch | 1,2,5-Oxadiazole | Medium-Strong |

Interpretation:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of both the hydroxyl and carboxylic acid groups, broadened due to hydrogen bonding. A sharp and strong peak is anticipated between 1730-1700 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid. The presence of the 1,2,5-oxadiazole ring is expected to be confirmed by C=N stretching vibrations in the 1650-1550 cm⁻¹ range and N-O stretching vibrations between 950-850 cm⁻¹.[2][3][4][5] The C-O-C stretching of the oxadiazole ring typically appears in the 1200-1000 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is expected to be simple, showing two distinct signals for the acidic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: The spectrum is acquired on a 400 MHz or higher NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 9.0 - 11.0 | Broad Singlet | 1H | -OH |

Interpretation:

The ¹H NMR spectrum will be characterized by two broad singlet peaks in the downfield region. The carboxylic acid proton is expected to appear at a chemical shift between 11.0 and 13.0 ppm, while the hydroxyl proton is predicted to resonate between 9.0 and 11.0 ppm. The broadness of these signals is due to chemical exchange and hydrogen bonding. The exact chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of the sample in a deuterated solvent (e.g., DMSO-d₆) is prepared.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 160.0 - 165.0 | C=O (Carboxylic Acid) |

| 155.0 - 160.0 | C4-OH |

| 140.0 - 145.0 | C3-COOH |

Interpretation:

The ¹³C NMR spectrum is predicted to show three distinct signals. The carbon of the carboxylic acid group (C=O) is expected to be the most downfield, in the range of 160.0-165.0 ppm. The two carbons of the 1,2,5-oxadiazole ring are in different electronic environments. The carbon attached to the hydroxyl group (C4) is anticipated to resonate between 155.0 and 160.0 ppm, while the carbon attached to the carboxylic acid group (C3) is expected to be in the 140.0-145.0 ppm range. These predicted shifts are based on the analysis of related oxadiazole derivatives.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source. The analysis is typically performed in negative ion mode to deprotonate the acidic molecule.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 129.0 | [M-H]⁻ (Molecular Ion) |

| 85.0 | [M-H - CO₂]⁻ |

| 57.0 | [M-H - CO₂ - CO]⁻ or [M-H - COOH - N]⁻ |

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation pathway for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.

Interpretation:

In negative mode ESI-MS, the molecule is expected to readily deprotonate to form the molecular ion [M-H]⁻ at an m/z of 129.0. A characteristic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would lead to a fragment ion at m/z 85.0. Further fragmentation of the 1,2,5-oxadiazole ring could occur through various pathways, including the loss of carbon monoxide (CO) or dinitrogen monoxide (N₂O), leading to smaller fragment ions. The fragmentation of the 1,2,5-oxadiazole ring can be complex.[9]

Conclusion

The spectroscopic profile of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is dictated by the interplay of its constituent functional groups. This guide provides a detailed, albeit predictive, overview of its expected IR, NMR, and MS spectra. The presented data and interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related compounds and the broader scientific literature. Researchers working with this molecule can use this guide as a reference for its characterization and for predicting its behavior in various chemical and biological systems.

References

-

de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2), 233-238. Available from: [Link]

-

Asghar, S. F., Yasin, K. A., & Aziz, S. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]

-

Baykov, S. V., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available from: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Available from: [Link]

-

PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available from: [Link]

-

Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available from: [Link]

-

Conti, P., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4045-4056. Available from: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available from: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Available from: [Link]

-

Zhang, C., et al. (2018). Synthesis and Characterization of 4-(1,2,4-Triazole-5-yl)furazan Derivatives as High-Performance Insensitive Energetic Materials. Chemistry, 24(41), 10488-10497. Available from: [Link]

-

Zhang, J., et al. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-558. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalspub.com [journalspub.com]

- 3. researchgate.net [researchgate.net]

- 4. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Activity of Novel Oxadiazole Carboxylic Acids

Introduction: The Versatility of the Oxadiazole Scaffold in Medicinal Chemistry

Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These aromatic rings, containing one oxygen and two nitrogen atoms, are chemically stable and can act as bioisosteres for carboxylic acids, esters, and amides, improving pharmacokinetic properties like bioavailability and metabolic stability.[2][3] The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are particularly prevalent in the design of new therapeutic agents.[4][5]

The incorporation of a carboxylic acid moiety into novel oxadiazole derivatives represents a strategic approach in drug design. This functional group can enhance solubility, provide a key interaction point for binding to biological targets through hydrogen bonding, and mimic the structure of endogenous molecules. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of novel oxadiazole carboxylic acids, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies for Oxadiazole Carboxylic Acids

The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a cornerstone of synthesizing these target compounds. A prevalent and efficient method involves the dehydrative cyclization of a carboxylic acid with an acylhydrazide.[6] Modern synthetic protocols have optimized this process, utilizing mild oxidizing and cyclodehydrating agents or one-pot strategies to achieve high yields and reduce environmental impact.[6][7][8]

The causality behind choosing a one-pot synthesis, for instance, is driven by efficiency and atom economy. By combining multiple reaction steps without isolating intermediates, such as forming the oxadiazole and then functionalizing it in the same vessel, researchers can save time, reduce solvent waste, and often improve overall yield.[8][9]

Caption: General Synthesis Workflow for 1,3,4-Oxadiazoles.

Core Biological Activities and Mechanisms of Action

Novel oxadiazole derivatives exhibit a remarkable range of pharmacological effects, primarily centered on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Oxadiazole scaffolds are prominent in the development of new anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[5][10] Many derivatives have demonstrated potent cytotoxicity against a panel of human cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs like 5-Fluorouracil.[4][11]

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital to cancer progression. This includes telomerase, histone deacetylases (HDACs), thymidylate synthase, and various protein kinases like EGFR (Epidermal Growth Factor Receptor).[4][10][11] The oxadiazole ring often serves as a rigid scaffold to correctly orient pharmacophoric groups within the enzyme's active site.

-

Apoptosis Induction: Active compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a key goal of chemotherapy.[12]

-

NF-κB Pathway Inhibition: Some derivatives exert their anticancer effects by targeting and blocking the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of malignancies such as hepatocellular carcinoma.[5]

Caption: Key SAR Principles for Oxadiazole Derivatives.